Propargyl-PEG4-S-PEG4-Propargyl
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Overview
Description
Propargyl-PEG4-S-PEG4-Propargyl is a polyethylene glycol (PEG) derivative containing two propargyl groups. This compound is known for its ability to react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly referred to as "click chemistry" . The hydrophilic PEG spacer enhances its solubility in aqueous media, making it a versatile tool in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propargyl-PEG4-S-PEG4-Propargyl typically involves the modification of commercially available PEG derivatives. One common method starts with PEG that has an α-hydroxyl group and an ω-carboxyl group. The carboxyl group is first modified into a propargyl group. Subsequently, the hydroxyl group is modified with succinic anhydride, cysteamide, or tert-butyl carbazate to introduce various functional groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of high-efficiency reactors and purification systems is crucial to meet the quality standards required for biomedical applications .
Chemical Reactions Analysis
Types of Reactions
Propargyl-PEG4-S-PEG4-Propargyl primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms stable triazole linkages, which are highly valuable in bioconjugation and material science .
Common Reagents and Conditions
The key reagents for the CuAAC reaction include copper(I) catalysts, such as copper(I) bromide (CuBr) or copper(I) sulfate (CuSO₄), and a reducing agent like sodium ascorbate. The reaction is typically carried out in aqueous or mixed solvent systems at room temperature .
Major Products
The major products of the CuAAC reaction involving this compound are triazole-linked compounds. These products are stable and can be used in various applications, including drug delivery systems and biomolecular labeling .
Scientific Research Applications
Propargyl-PEG4-S-PEG4-Propargyl has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for Propargyl-PEG4-S-PEG4-Propargyl involves its participation in click chemistry reactions. The propargyl groups react with azide groups to form triazole linkages. This reaction is highly specific and efficient, making it ideal for bioconjugation and material synthesis . The PEG spacer enhances solubility and biocompatibility, facilitating its use in various biomedical applications .
Comparison with Similar Compounds
Propargyl-PEG4-S-PEG4-Propargyl is unique due to its dual propargyl groups and PEG spacer. Similar compounds include:
Propargyl-PEG4-S-PEG4-Acid: Contains a terminal carboxylic acid group instead of a second propargyl group.
Propargyl-PEG4-S-PEG4-Amine: Features a terminal amine group, offering alternative reactivity for bioconjugation.
Compared to these compounds, this compound offers greater versatility in click chemistry applications due to its dual propargyl groups .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylsulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O8S/c1-3-5-23-7-9-25-11-13-27-15-17-29-19-21-31-22-20-30-18-16-28-14-12-26-10-8-24-6-4-2/h1-2H,5-22H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWYVRGWJPDTIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCSCCOCCOCCOCCOCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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